N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride
Overview
Description
N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a piperazine ring, a carboxylic acid group, and a bromophenyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride typically involves the reaction of 4-bromophenylpiperazine with a carboxylic acid derivative under specific conditions. One common method is the reaction of 4-bromophenylpiperazine with di-tert-butyl dicarbonate to form the tert-butyl ester, followed by hydrolysis to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl oxides.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Bromophenyl oxides.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The bromophenyl group plays a crucial role in the binding affinity and specificity of the compound. The piperazine ring provides structural stability and enhances the compound’s ability to cross biological membranes .
Comparison with Similar Compounds
Similar Compounds
Piperazine-1-carboxylic acid tert-butyl ester: Similar structure but with a tert-butyl ester group instead of the amide hydrochloride.
4-Bromophenylpiperazine: Lacks the carboxylic acid group, making it less versatile in certain applications.
Uniqueness
N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride is unique due to the combination of the piperazine ring, carboxylic acid group, and bromophenyl group. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry .
Properties
IUPAC Name |
N-(4-bromophenyl)piperazine-1-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O.ClH/c12-9-1-3-10(4-2-9)14-11(16)15-7-5-13-6-8-15;/h1-4,13H,5-8H2,(H,14,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVXMHGVOBNFAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)NC2=CC=C(C=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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